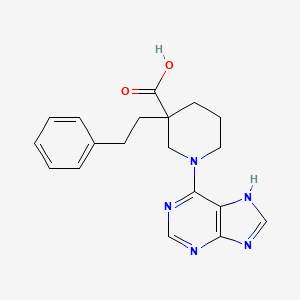![molecular formula C16H20ClNO4 B5298634 methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as SR 9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for research in areas such as metabolism, circadian rhythms, and endurance.
Mecanismo De Acción
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 works by activating a protein called Rev-erbα, which plays a key role in regulating metabolism and circadian rhythms. By activating Rev-erbα, this compound 9009 can increase the metabolic rate and improve endurance, as well as regulate the sleep-wake cycle.
Biochemical and Physiological Effects:
This compound 9009 has been found to have a wide range of biochemical and physiological effects, including increased energy expenditure, improved endurance, and regulation of circadian rhythms. Additionally, this compound 9009 has been found to improve lipid metabolism and reduce inflammation, making it a promising candidate for research in areas such as obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 in lab experiments is its ability to produce consistent and reproducible results. Additionally, this compound 9009 has been found to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using this compound 9009 in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are several future directions for research involving methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009, including:
1. Investigating the potential applications of this compound 9009 in the treatment of metabolic disorders such as obesity and diabetes.
2. Studying the effects of this compound 9009 on muscle regeneration and recovery after injury.
3. Exploring the potential use of this compound 9009 in the treatment of sleep disorders such as insomnia and jet lag.
4. Investigating the potential applications of this compound 9009 in improving athletic performance and endurance.
5. Studying the effects of this compound 9009 on aging and age-related diseases.
Overall, this compound 9009 is a promising compound with a wide range of potential applications in various research fields. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 involves several steps, including the reaction of 2-chlorophenol with propionyl chloride to form 2-chloropropiophenone, which is then reacted with piperidine to form 4-piperidone. The final step involves the reaction of 4-piperidone with methyl chloroformate to form this compound 9009. This synthesis method has been optimized to produce high yields of pure this compound 9009.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate 9009 has been extensively studied for its potential applications in various research fields. One of the main areas of research is metabolism, as this compound 9009 has been found to increase the metabolic rate of mice, leading to improved endurance and energy expenditure. Additionally, this compound 9009 has been found to regulate circadian rhythms, which may have implications for the treatment of sleep disorders.
Propiedades
IUPAC Name |
methyl 1-[2-(2-chlorophenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-11(22-14-6-4-3-5-13(14)17)15(19)18-9-7-12(8-10-18)16(20)21-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZJFRYOLKOYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)OC)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)

![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)
![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)